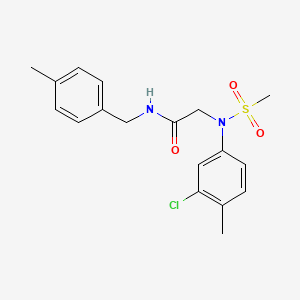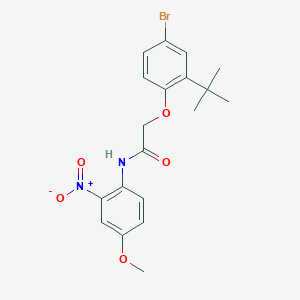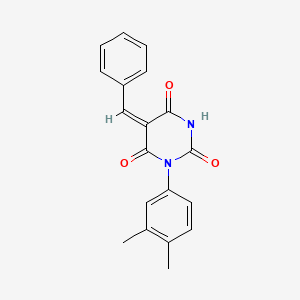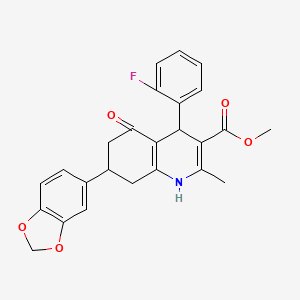![molecular formula C20H30N2O3 B5180652 (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that belongs to the class of opioids. It is also known as U-62066 and is a synthetic analogue of the alkaloid mitragynine, which is found in the plant Mitragyna speciosa. This chemical has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood. It is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. It may also interact with other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have analgesic properties in animal models. It has also been shown to produce sedation and respiratory depression, which are common effects of opioids. It may also have effects on the gastrointestinal system, such as reducing motility and increasing fluid secretion.
実験室実験の利点と制限
One advantage of using (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is that it is a synthetic analogue of mitragynine, which is found in the plant Mitragyna speciosa. This allows researchers to study the effects of mitragynine without the variability associated with natural products. One limitation is that it may have different effects in humans compared to animal models, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to study its potential use in the treatment of pain and opioid addiction. Another direction is to study its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its safety and efficacy in humans.
合成法
The synthesis of (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step involves the reaction of 3-(cyclopentyloxy)benzaldehyde with pyrrolidine in the presence of a catalyst to form 1-(3-(cyclopentyloxy)benzyl)pyrrolidine. The second step involves the reaction of 1-(3-(cyclopentyloxy)benzyl)pyrrolidine with morpholine in the presence of a reducing agent to form (3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol.
科学的研究の応用
(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of pain. It has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
特性
IUPAC Name |
(3S,4S)-1-[(3-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-20-15-21(14-19(20)22-8-10-24-11-9-22)13-16-4-3-7-18(12-16)25-17-5-1-2-6-17/h3-4,7,12,17,19-20,23H,1-2,5-6,8-11,13-15H2/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNDOGAYTYPCHO-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN3CC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)

![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)

![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)

